molecular formula C19H22N2O3S2 B8648288 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

Cat. No. B8648288
M. Wt: 390.5 g/mol
InChI Key: AIROLYFGTUDHSL-UHFFFAOYSA-N
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Patent
US07875639B2

Procedure details

Commercially available 6-methanesulfonyl-benzothiazol-2-ylamine, triethylamine, and adamantane-1-carbonyl chloride were processed as described for Example 17A to afford the title compound MS (ESI+) m/z 391 (M+H)+;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:14]=[CH:13][C:8]2[N:9]=[C:10]([NH2:12])[S:11][C:7]=2[CH:6]=1)(=[O:4])=[O:3].[C:15]12([C:25](Cl)=[O:26])[CH2:24][CH:19]3[CH2:20][CH:21]([CH2:23][CH:17]([CH2:18]3)[CH2:16]1)[CH2:22]2>C(N(CC)CC)C>[CH3:1][S:2]([C:5]1[CH:14]=[CH:13][C:8]2[N:9]=[C:10]([NH:12][C:25]([C:15]34[CH2:24][CH:19]5[CH2:18][CH:17]([CH2:23][CH:21]([CH2:20]5)[CH2:22]3)[CH2:16]4)=[O:26])[S:11][C:7]=2[CH:6]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC2=C(N=C(S2)N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC2=C(N=C(S2)NC(=O)C23CC4CC(CC(C2)C4)C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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